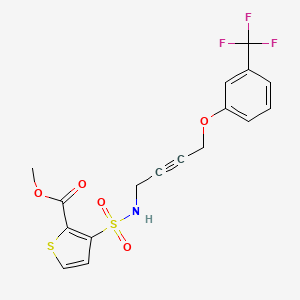![molecular formula C18H16ClFN2O4 B2729685 (2E)-3-[(4-chloro-3-nitrophenyl)amino]-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one CAS No. 478033-86-2](/img/structure/B2729685.png)
(2E)-3-[(4-chloro-3-nitrophenyl)amino]-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-[(4-chloro-3-nitrophenyl)amino]-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one is an organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a chloro-nitroaniline group and a fluoropropoxyphenyl group, connected through a prop-2-en-1-one linkage. The compound’s structure suggests potential reactivity and utility in synthetic chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[(4-chloro-3-nitrophenyl)amino]-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-chloro-3-nitroaniline and 4-(3-fluoropropoxy)benzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
(2E)-3-[(4-chloro-3-nitrophenyl)amino]-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Oxidizing agents like potassium permanganate.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products Formed
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted anilines or thiols.
科学研究应用
(2E)-3-[(4-chloro-3-nitrophenyl)amino]-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and inhibition.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2E)-3-[(4-chloro-3-nitrophenyl)amino]-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The nitro and chloro groups play a crucial role in its reactivity and binding affinity to target molecules.
相似化合物的比较
Similar Compounds
- (E)-3-(4-chloro-3-nitroanilino)-1-[4-(3-methoxypropoxy)phenyl]prop-2-en-1-one
- (E)-3-(4-bromo-3-nitroanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one
Uniqueness
(2E)-3-[(4-chloro-3-nitrophenyl)amino]-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one is unique due to the presence of both chloro and nitro groups, which confer distinct reactivity and potential biological activity. The fluoropropoxy group further enhances its chemical properties, making it a valuable compound for various applications.
属性
IUPAC Name |
(E)-3-(4-chloro-3-nitroanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O4/c19-16-7-4-14(12-17(16)22(24)25)21-10-8-18(23)13-2-5-15(6-3-13)26-11-1-9-20/h2-8,10,12,21H,1,9,11H2/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCQBUYICIIZIB-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CNC2=CC(=C(C=C2)Cl)[N+](=O)[O-])OCCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])OCCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2729606.png)



![N-(5-chloro-2-methoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2729616.png)

![3-nitro-2-{3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazol-1-yl}pyridine](/img/structure/B2729619.png)


![1-tert-butyl-4-[(4-chlorophenyl)sulfanyl]-3-methyl-1H-pyrazol-5-yl 3,4-dimethoxybenzoate](/img/structure/B2729622.png)

![3-(2-chloro-6-fluorophenyl)-5-methyl-4-[({[(E)-1-(1,3-thiazol-2-yl)ethylidene]amino}oxy)carbonyl]isoxazole](/img/structure/B2729624.png)
